![molecular formula C16H19N3O5 B2582205 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1775505-22-0](/img/structure/B2582205.png)

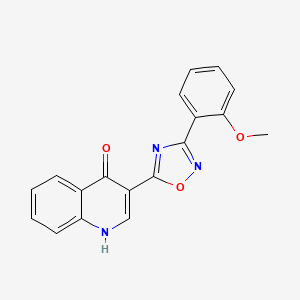

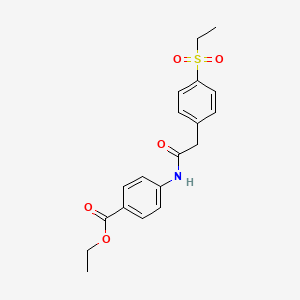

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

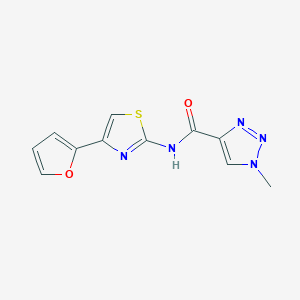

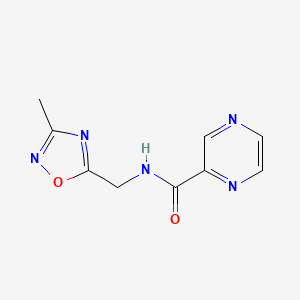

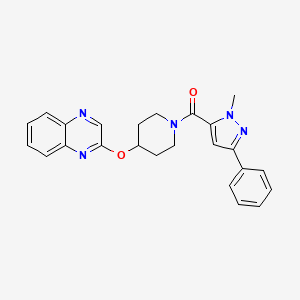

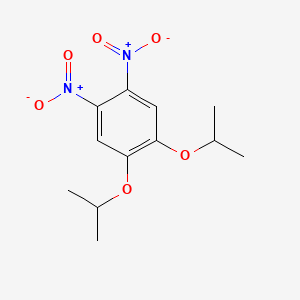

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is part of a series of novel compounds synthesized for the purpose of understanding their structure-activity relationship (SAR) for anticonvulsant activity .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research into compounds structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide has focused on their synthesis and potential biological activities. For instance, studies have explored the antihypertensive effects of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing the significance of substitutions at the 8 position for activity against spontaneous hypertensive rats, with certain compounds identified as mixed alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981). Another investigation highlighted the synthesis and pharmacological assessment of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, demonstrating anti-inflammatory and analgesic activities (Mazzone et al., 1987).

ADMET Profiling and Pharmacodynamics

Further research delves into ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamics, particularly for compounds with a spirocyclic structure. For example, an in-depth study on (±)-3‐Methoxy‐1‐oxa‐2,7‐diaza‐7,10‐ethanospiro[4.5]dec‐2‐ene sesquifumarate highlighted its favorable profile for potential therapeutic applications targeting the central nervous system, based on in vivo and in vitro analyses (Matera et al., 2018).

Supramolecular Chemistry

The relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, has been studied, offering insights into how substituents influence supramolecular arrangements. This research highlights the significance of specific structural features for the formation of complex molecular systems (Graus et al., 2010).

Synthesis of Fused Heterocycles

Investigations into the synthesis of heterocycles have led to the creation of novel compounds, such as the synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions. This method employs azomethine ylides and π-deficient alkenes, showcasing the versatility of spirocyclic compounds in synthesizing complex heterocyclic structures with potential biological activity (Conde et al., 2015).

Electrochemical Sensing Applications

The electrochemical properties of acetaminophen, a compound structurally related to this compound, have been explored for sensor applications. A study using screen printed carbon electrodes demonstrated the potential for rapid and sensitive detection of acetaminophen, highlighting the broader applicability of related compounds in developing practical sensors for pharmaceutical and biological samples (Karikalan et al., 2016).

Mécanisme D'action

Target of Action

The primary target of the compound 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide is the receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases . TYK2/JAK1 are key players in the JAK-STAT signaling pathway, which is involved in immune response regulation .

Mode of Action

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also shows inhibitory activity against TYK2/JAK1 kinases, thus affecting the JAK-STAT signaling pathway .

Biochemical Pathways

By inhibiting RIPK1 and TYK2/JAK1, 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide affects the necroptosis pathway and the JAK-STAT signaling pathway respectively . The downstream effects include the regulation of cell death and immune responses.

Pharmacokinetics

The ADME properties of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4One of the derivatives of this compound demonstrated excellent metabolic stability

Result of Action

The molecular and cellular effects of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide’s action include the inhibition of necroptosis in U937 cells, a model for necroptosis . It also regulates the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Propriétés

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-23-12-4-2-3-11(9-12)17-13(20)10-19-14(21)16(18-15(19)22)5-7-24-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKPVKCQOPJDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)

![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)

![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)

![3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2582137.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

![2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2582143.png)